molecular formula C7H11F3O B1445792 (1-(Trifluoromethyl)cyclopentyl)methanol CAS No. 371917-15-6

(1-(Trifluoromethyl)cyclopentyl)methanol

Cat. No. B1445792
M. Wt: 168.16 g/mol
InChI Key: FQMLZFAOOOZAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Trifluoromethyl)cyclopentyl)methanol, also known as CF3-CPM, is a bicyclic alcohol with a trifluoromethyl group attached to a cyclopentane ring. It has a CAS Number of 371917-15-6 and a molecular weight of 168.16 .


Molecular Structure Analysis

The molecular formula of (1-(Trifluoromethyl)cyclopentyl)methanol is C7H11F3O .


Physical And Chemical Properties Analysis

(1-(Trifluoromethyl)cyclopentyl)methanol is a liquid . Unfortunately, other physical and chemical properties are not available in the search results.

Scientific Research Applications

Electrooxidation of Alcohols

The ruthenium-containing polyoxometalate molecular catalyst, {Ru4O4(OH)2(H2O)4}(γ-SiW10O36)2, has shown high efficiency in the electrocatalytic oxidation of alcohols such as ethanol and methanol, potentially including compounds like (1-(Trifluoromethyl)cyclopentyl)methanol. This process yields aldehydes and acids from alcohols, indicating its potential in energy conversion and storage applications (Liu et al., 2016).

Methanol Utilization in Microorganisms

Research on acidotolerant bacteria and fungi has revealed their role as sinks for methanol-derived carbon in soil environments. These microorganisms, including members of the Beijerinckiaceae family and yeasts like Cryptococcus and Trichosporon, can assimilate methanol, suggesting potential applications in bioremediation and carbon cycling (Morawe et al., 2017).

Hydrogen Production from Methanol

Advances in hydrogen production through methanol thermochemical conversion have been made, with copper-based and palladium-zinc alloy catalysts showing promise due to high activity and selectivity. This area of research could benefit from exploring the use of (1-(Trifluoromethyl)cyclopentyl)methanol in generating clean energy (García et al., 2021).

Methanol Metabolism Engineering

Corynebacterium glutamicum has been genetically engineered to utilize methanol, including derivatives like (1-(Trifluoromethyl)cyclopentyl)methanol, as an auxiliary carbon source. This opens new avenues for using methanol in biotechnological production processes (Witthoff et al., 2015).

properties

IUPAC Name

[1-(trifluoromethyl)cyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O/c8-7(9,10)6(5-11)3-1-2-4-6/h11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMLZFAOOOZAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801280564
Record name 1-(Trifluoromethyl)cyclopentanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Trifluoromethyl)cyclopentyl)methanol

CAS RN

371917-15-6
Record name 1-(Trifluoromethyl)cyclopentanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=371917-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Trifluoromethyl)cyclopentanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(Trifluoromethyl)cyclopentyl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(Trifluoromethyl)cyclopentyl)methanol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(1-(Trifluoromethyl)cyclopentyl)methanol
Reactant of Route 4
(1-(Trifluoromethyl)cyclopentyl)methanol
Reactant of Route 5
(1-(Trifluoromethyl)cyclopentyl)methanol
Reactant of Route 6
(1-(Trifluoromethyl)cyclopentyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.